3-Chloroacrolein
Overview
Description
3-Chloroacrolein, also known as 3-chloro-2-propenal, is an organic compound with the molecular formula C3H3ClO. It is a chlorinated derivative of acrolein and is characterized by the presence of a chlorine atom attached to the carbon-carbon double bond. This compound is a colorless to pale yellow liquid with a pungent odor and is known for its reactivity due to the presence of both an aldehyde group and a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloroacrolein can be synthesized through various methods. One common method involves the chlorination of acrolein. The reaction typically occurs in the presence of a catalyst such as phosphorus trichloride or sulfuryl chloride. The reaction conditions include maintaining a temperature range of 0-50°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, this compound can be produced by the chlorination of acrolein using chlorine gas. The process involves passing chlorine gas through a solution of acrolein in an inert solvent such as carbon tetrachloride. The reaction is exothermic, and the temperature is carefully controlled to avoid decomposition of the product. The crude product is then purified by distillation to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Chloroacrolein undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-chloroacrylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-chloropropanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form 3-hydroxyacrolein.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide at room temperature.
Major Products Formed:
Oxidation: 3-Chloroacrylic acid.
Reduction: 3-Chloropropanol.
Substitution: 3-Hydroxyacrolein.
Scientific Research Applications
3-Chloroacrolein has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its role in biological systems, particularly its interactions with proteins and DNA.
Medicine: Research has investigated its potential as a cytotoxic agent for cancer treatment due to its ability to form adducts with cellular macromolecules.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-chloroacrolein involves its high reactivity towards nucleophiles. The compound can form covalent adducts with nucleophilic sites on proteins and DNA, leading to cellular damage. This reactivity is primarily due to the presence of the aldehyde group and the electron-withdrawing chlorine atom, which makes the carbon-carbon double bond highly electrophilic. The formation of adducts can disrupt normal cellular functions, leading to cytotoxic effects.
Comparison with Similar Compounds
Acrolein: The parent compound of 3-chloroacrolein, lacking the chlorine atom.
2-Chloroacrolein: A positional isomer with the chlorine atom attached to the second carbon.
3-Bromoacrolein: A brominated analog of this compound.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of both an aldehyde group and a chlorine atom. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
3-chloroprop-2-enal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO/c4-2-1-3-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOPPQGHWJVKJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314700 | |
Record name | 2-Propenal, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20604-88-0 | |
Record name | 2-Propenal, 3-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20604-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenal, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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